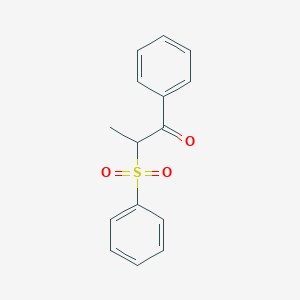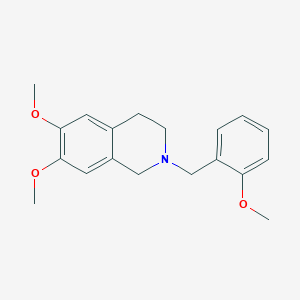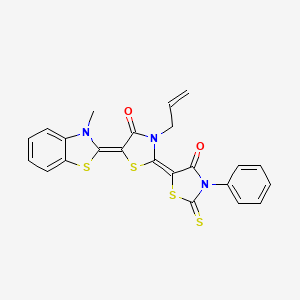
1-phenyl-2-(phenylsulfonyl)-1-propanone
Vue d'ensemble
Description
1-phenyl-2-(phenylsulfonyl)-1-propanone, also known as P2P, is a chemical compound that is widely used in scientific research for its unique properties. This compound has a complex structure and is commonly used as an intermediate in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthesis of Polycyclic Derivatives : 1-Phenyl-2-(phenylsulfonyl)-1-propanone is used in the synthesis of polycyclic 2H-pyran derivatives via intramolecular hetero-Diels-Alder reactions. This compound, when reacted with certain benzaldehydes, yields Knoevenagel condensation products, which undergo cycloadditions to form cis-fused 2H-pyran derivatives (Bogdanowicz-Szwed & Pałasz, 2001).
Pharmaceutical Synthesis : It's used in the synthesis of pharmaceutical compounds. For instance, phenylsulfonyl 2 propanone was reduced to yield high-purity alcohol, which was then processed into the aggregation pheromone of Drosophila Mulleric (Chengli Zu, 2000).
Structure and Nucleophilic Behavior Study : The structure of enamines derived from 1-phenylsulfonyl-2-propanone has been studied, particularly their nucleophilic reactivity towards electrophiles. This research is significant in understanding the equilibrium and asymmetric induction in chemical reactions (Forzato et al., 2003).
Organic Synthesis : This compound is used in various organic syntheses, such as the creation of 1-phenylsulfonyl-3-(1-cyclohexenyl) 2-butanone and related compounds, through reactions with cyclic ketones (Yoshimoto et al., 1971).
- -phenylthio-3-bromopropene, derived from this compound, has shown utility as an annulating agent for synthesizing cycloheptanone, demonstrating its versatility in organic synthesis (Chen et al., 2006).
Study of Chemical Reactions and Stability : Research has been conducted on the degradation of 1-phenyl-2-propanone during long-term storage, providing insights into its stability and the formation of degradation products, which is valuable for understanding its behavior under various conditions (Tsujikawa et al., 2021).
Metabolism Studies : 1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further in vitro metabolism studies. These studies are important for understanding the biological fate of chemicals and their potential impact on health (Coutts et al., 1976).
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12(15(16)13-8-4-2-5-9-13)19(17,18)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKMSDKSRIOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5554295 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)


![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)


![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)